molecular formula C11H12N4O3S B2431676 2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 898445-55-1

2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Número de catálogo: B2431676
Número CAS: 898445-55-1
Peso molecular: 280.3
Clave InChI: BPIPTHKQLNYIDX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C11H12N4O3S and its molecular weight is 280.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

898445-55-1

Fórmula molecular

C11H12N4O3S

Peso molecular

280.3

Nombre IUPAC

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C11H12N4O3S/c1-6-3-10(14-11(17)12-6)19-5-9(16)13-8-4-7(2)18-15-8/h3-4H,5H2,1-2H3,(H,12,14,17)(H,13,15,16)

Clave InChI

BPIPTHKQLNYIDX-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=NOC(=C2)C

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

The compound 2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

The molecular formula of the compound is C15H17N3O3SC_{15}H_{17}N_{3}O_{3}S with a molecular weight of approximately 319.4 g/mol. The compound features a unique structure characterized by a dihydropyrimidinyl group linked to a thioamide and an isoxazole moiety.

PropertyValue
Molecular Formula C15H17N3O3S
Molecular Weight 319.4 g/mol
IUPAC Name N-[(5-methylisoxazol-3-yl)thio]-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide
Canonical SMILES CC1=CC(=NC(=O)N1)SCC(=O)NCC2=CC=CC=C2OC

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Dihydropyrimidine Framework : Starting from appropriate precursors, the dihydropyrimidine core is constructed through cyclization reactions.
  • Thioether Formation : The introduction of the thio group is achieved via nucleophilic substitution reactions.
  • Acetamide Coupling : The final step involves acylation to attach the acetamide group.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives with similar dihydropyrimidine structures have shown potent effects against various cancer cell lines, including A549 (lung adenocarcinoma) cells.

In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, reducing cell viability significantly compared to control groups. The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival.

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Research indicates that it can inhibit the growth of multidrug-resistant strains of bacteria such as Staphylococcus aureus. The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Enzyme Inhibition

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes. For example, it has been shown to act as a selective inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. This inhibition can lead to reduced oxidative stress and inflammation in various pathological conditions.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the anticancer effects of several derivatives against A549 cells using an MTT assay. Compounds demonstrated varying degrees of cytotoxicity, with some derivatives achieving over 70% reduction in cell viability at specific concentrations.

    Anticancer Activity Results
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties against resistant strains. Compounds were tested against E. coli and Klebsiella pneumoniae, showing effective inhibition at low micromolar concentrations.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves:

Reacting a thiol-containing pyrimidinone intermediate with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) to form the thioether linkage .

Coupling the resulting intermediate with 5-methylisoxazol-3-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents .

  • Optimization : Reaction temperature (room temperature to 60°C), solvent polarity, and stoichiometric ratios are critical. TLC monitoring ensures completion, and purification is achieved via recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

  • Methodology :

  • 1H NMR : Look for characteristic peaks:
  • δ ~12.50 ppm (broad singlet, NH from dihydropyrimidinone).
  • δ ~10.10 ppm (singlet, acetamide NH).
  • δ ~6.01 ppm (s, pyrimidinone CH) .
  • IR : Confirm thioether (C-S stretch ~650 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) groups .
  • Mass Spectrometry : Report [M+H]+ ion and validate against theoretical molecular weight (e.g., m/z 344.21 observed vs. 344.08 calculated) .

Q. How is the purity of the synthesized compound validated, and what analytical thresholds are acceptable?

  • Methodology :

  • Elemental Analysis : Carbon, nitrogen, and sulfur content must align with theoretical values (e.g., ±0.3% deviation) .
  • HPLC : Purity >95% with a single peak in reverse-phase chromatography .

Advanced Research Questions

Q. How can contradictory NMR or mass spectrometry data be resolved during characterization?

  • Case Study : If an unexpected peak appears in the 1H NMR spectrum (e.g., δ 7.82 ppm for aromatic protons not present in the target structure), consider:

Impurity Analysis : By-products from incomplete coupling or oxidation (e.g., disulfide formation) require LC-MS/MS profiling .

Tautomerism : The dihydropyrimidinone moiety may exhibit keto-enol tautomerism, leading to split peaks; deuterium exchange experiments can clarify this .

  • Resolution : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals and confirm connectivity .

Q. What strategies are effective for improving synthetic yield while maintaining regioselectivity?

  • Methodology :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group but may promote side reactions; mixed solvents (DMF/THF) balance reactivity and selectivity .
  • Catalysis : Additives like tetrabutylammonium iodide (TBAI) accelerate thioether formation via phase-transfer mechanisms .
  • Case Example : A yield increase from 66% to 80% was achieved by optimizing chloroacetyl chloride addition rate and temperature gradients .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Experimental Design :

Analog Synthesis : Modify substituents on the pyrimidinone (e.g., 6-methyl → 6-ethyl) and isoxazole (e.g., 5-methyl → 5-ethoxy) rings .

Biological Assays : Test analogs for target affinity (e.g., enzyme inhibition IC50) and pharmacokinetic properties (e.g., metabolic stability in liver microsomes) .

  • Data Analysis : Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. What are the common sources of variability in biological activity data, and how can they be mitigated?

  • Sources :

  • Compound Stability : Hydrolysis of the acetamide bond in aqueous buffers (validate via stability studies at pH 7.4) .
  • Assay Conditions : Redox-active thioether groups may interfere with colorimetric assays (use orthogonal methods like SPR or ITC) .
    • Mitigation : Include control compounds with known activity and standardize assay protocols across replicates .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.